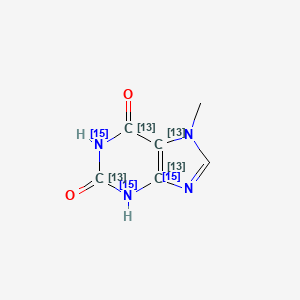![molecular formula C30H23N B12056767 Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine is a chemical compound with the empirical formula C30H23N and a molecular weight of 397.51 g/mol . It is also known by its synonym, trop2-NH . This compound is characterized by its unique structure, which includes two dibenzo[a,d]cycloheptene moieties connected by an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine can be achieved through a multi-step process. One common method involves the reaction of dibenzosuberenone with an amine source under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes . This interaction can influence the reactivity and stability of the metal center, making it useful in catalysis and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine include:
Dibenzosuberenone: A related compound with a similar core structure but different functional groups.
Dibenzosuberenol: Another related compound with hydroxyl groups instead of the amine group.
Uniqueness
What sets this compound apart is its amine group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C30H23N |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-amine |
InChI |
InChI=1S/C30H23N/c1-5-13-25-21(9-1)17-18-22-10-2-6-14-26(22)29(25)31-30-27-15-7-3-11-23(27)19-20-24-12-4-8-16-28(24)30/h1-20,29-31H |
InChI Key |
OFFKQRRCBWRRFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)NC4C5=CC=CC=C5C=CC6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)


![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
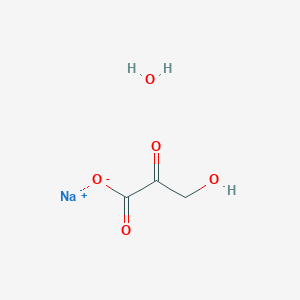
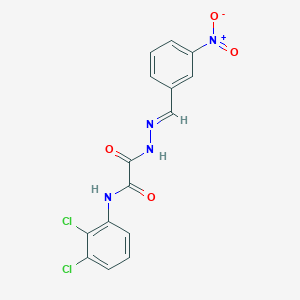
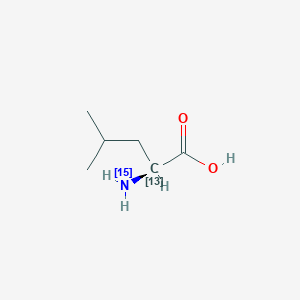

![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
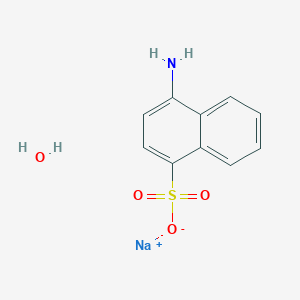
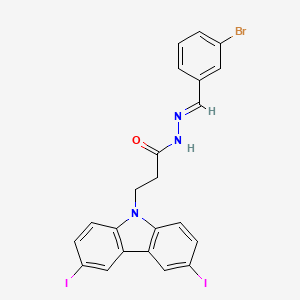
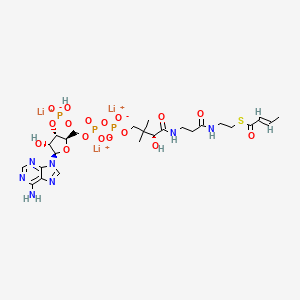
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)
